5,6-Diethyl-3-hydroxypyrazine-2-carboxamide

説明

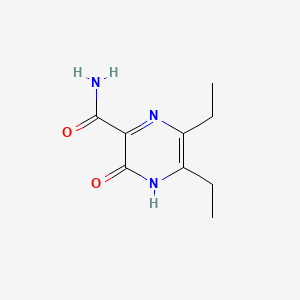

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide is a pyrazine derivative characterized by a hydroxyl group at position 3, a carboxamide group at position 2, and ethyl substituents at positions 5 and 4. Its molecular formula is C₉H₁₃N₃O₂, with an exact mass of 195.1008 g/mol . The ethyl groups at positions 5 and 6 enhance lipophilicity, which may influence bioavailability and membrane permeability, while the hydroxyl group contributes to hydrogen bonding and solubility .

特性

IUPAC Name |

5,6-diethyl-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-5-6(4-2)12-9(14)7(11-5)8(10)13/h3-4H2,1-2H3,(H2,10,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBXVGJTOKRBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=O)N1)C(=O)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855986 | |

| Record name | 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181284-16-2 | |

| Record name | 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Molecular Characteristics

The compound features a pyrazine core substituted with ethyl groups at positions 5 and 6, a hydroxyl group at position 3, and a carboxamide at position 2. Its molecular formula is C₉H₁₃N₃O₂ , with a molecular weight of 195.222 g/mol . The IUPAC name, 5,6-diethyl-2-oxo-1H-pyrazine-3-carboxamide , reflects its tautomeric equilibrium between hydroxy and oxo forms.

Key Synthetic Challenges

-

Regioselective ethylation : Introducing ethyl groups at specific positions without side reactions.

-

Hydroxyl group incorporation : Oxidative or hydrolytic methods to functionalize the pyrazine ring.

-

Carboxamide formation : Efficient conversion of carboxylic acid intermediates to amides.

Synthetic Routes and Methodologies

Alkylation of Pyrazine Precursors

Alkylation strategies often begin with simpler pyrazines, such as 3-hydroxypyrazine-2-carboxamide, followed by ethyl group introduction. For example:

-

Chlorination-Alkylation Sequence :

-

Step 1 : Chlorination of 3-hydroxypyrazine-2-carboxamide using phosphorus oxychloride (POCl₃) to form 3-chloro derivatives.

-

Step 2 : Displacement of chloride with ethyl groups via nucleophilic substitution using ethylmagnesium bromide or similar reagents.

This method mirrors Favipiravir synthesis, where fluorination replaces chlorination.

-

-

Direct Ethylation via Friedel-Crafts :

Ethyl groups may be introduced using ethyl halides and Lewis acids (e.g., AlCl₃), though pyrazine’s aromatic stability complicates electrophilic substitution.

Cyclization of Ethyl-Substituted Precursors

Building the pyrazine ring from ethyl-containing precursors ensures regioselectivity:

-

Diamine-Dicarbonyl Condensation :

Reacting 1,2-diamino-3,4-diethyl compounds with glyoxal under acidic or basic conditions forms the pyrazine ring. For example:Subsequent oxidation with hydrogen peroxide introduces the hydroxyl group at position 3.

-

Retrosynthetic Approaches :

Retrosynthesis software proposes routes starting with diethyl aminomalonate hydrochloride. Cyclization with glyoxal yields diethyl-substituted pyrazines, followed by hydroxylation and amidation.

Microbial and Oxidative Functionalization

Microbial degradation studies reveal pathways for hydroxyl group introduction:

-

Bacterial Oxidation : Strain DM-11 oxidizes 2,3-diethyl-5-methylpyrazine to 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM). Adapting this for synthesis, ethyl-substituted pyrazines could undergo enzymatic hydroxylation at position 3.

-

Chemical Oxidation : tert-Butyl hydroperoxide (TBHP) or meta-chloroperbenzoic acid (mCPBA) oxidizes ethylpyrazines to hydroxylated derivatives.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | 3–4 | 30–45 | Uses commercially available precursors | Low regioselectivity for ethyl groups |

| Cyclization | 2–3 | 50–66 | High regiocontrol | Requires specialized starting materials |

| Microbial Oxidation | 2 | 40–55 | Eco-friendly, mild conditions | Slow reaction kinetics |

| Acylation | 1–2 | 60–77 | High efficiency | Requires toxic acylating agents |

化学反応の分析

Types of Reactions

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are used under conditions such as Friedel-Crafts alkylation or acylation.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives.

科学的研究の応用

Antiviral Properties

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide has been investigated for its antiviral activity against several RNA viruses. Its mechanism of action involves the inhibition of viral RNA polymerases, making it a candidate for treating viral infections such as influenza and potentially COVID-19.

Case Studies and Research Findings

- Favipiravir (T-705) Analogs : Research indicates that derivatives of 3-hydroxypyrazine-2-carboxamide, including this compound, exhibit broad-spectrum antiviral activity. These compounds inhibit the RNA-dependent RNA polymerase, crucial for viral replication .

- In Vitro Studies : In vitro studies have shown that these compounds can effectively inhibit the replication of various RNA viruses, including Zika virus and West Nile virus . The structural similarity to known antiviral agents like favipiravir enhances their potential as therapeutic agents.

Therapeutic Applications

The compound is being explored for its potential therapeutic applications beyond antiviral activity. Its unique chemical structure allows it to interact with biological systems in potentially beneficial ways.

Therapeutic Insights

- Cancer Research : Some studies suggest that pyrazine derivatives may have anti-cancer properties due to their ability to interfere with cellular metabolism and proliferation pathways .

- Combination Therapies : There is ongoing research into using this compound in combination with other antiviral agents to enhance efficacy against resistant viral strains .

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture as a fungicide or pesticide due to its chemical properties.

Fungicidal Activity

- Research Findings : Preliminary studies indicate that this compound may possess fungicidal properties against certain plant pathogens. Its effectiveness stems from its ability to disrupt fungal cellular processes .

Material Science Applications

The compound's unique properties also make it a candidate for use in developing new materials.

Material Development

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the material's resistance to degradation or improve its mechanical properties .

Data Table: Summary of Applications

作用機序

The mechanism of action of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Key Observations :

Antimycobacterial Activity

- Target Compound: Limited direct data, but structurally similar 3-benzylamino-5-cyanopyrazine-2-carboxamides (MIC = 3 µM against M. tuberculosis) suggest that carboxamide derivatives exhibit potent activity .

- 5,6-Dimethyl Analog : Lower activity than ethyl-substituted derivatives due to reduced lipophilicity .

- Nitro Derivatives : 3-Hydroxy-6-nitropyrazine-2-carboxamide shows promise as an intermediate for antitubercular agents but requires further optimization .

Research Findings and Pharmacological Implications

Lipophilicity and Bioavailability : Ethyl groups in 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide likely enhance membrane penetration compared to methyl or unsubstituted analogs, critical for targeting intracellular pathogens .

Electron-Donating vs. Withdrawing Groups : Hydroxy and carboxamide groups provide hydrogen-bonding sites for enzyme inhibition, while nitro/fluoro substituents may improve stability and target specificity .

Structure-Activity Relationship (SAR): Substitution at position 6 (nitro, fluoro) significantly impacts antimycobacterial efficacy, with cyano groups (in derivatives like 3-benzylamino-5-cyanopyrazine-2-carboxamide) showing superior MIC values .

生物活性

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 154.17 g/mol

- CAS Number : 55321-99-8

- Melting Point : Approximately 270°C

- Boiling Point : Approximately 640.8°C at 760 mmHg

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structure allows it to modulate biological pathways effectively. While specific targets for this compound are still under investigation, it is known to exhibit effects on metabolic processes in microorganisms and may influence pathways related to cell signaling and enzyme activity.

Antimicrobial Activity

Research has shown that derivatives of pyrazine compounds, including this compound, can possess significant antimicrobial properties. For instance:

- Mycobacterial Activity : Some studies indicate that related compounds exhibit antimycobacterial activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) in the range of 6.25 µg/mL . The potential for this compound to exhibit similar activity warrants further exploration.

Antiviral Potential

The compound has been studied for its antiviral properties, particularly as a structural analogue in the synthesis of antiviral agents like favipiravir. This connection suggests that this compound may have mechanisms that inhibit viral replication through interference with viral polymerases .

Case Studies and Research Findings

- Microbial Metabolism : A study highlighted the degradation pathways of pyrazine derivatives by various bacterial strains. Specifically, Pseudomonas putida metabolizes pyrazines effectively, which could be relevant for understanding the environmental impact and biotransformation of this compound .

- Synthesis and Evaluation : Research on substituted pyrazines has demonstrated their potential in drug development. For example, compounds with structural similarities were tested for their activity against various pathogens, leading to promising results in terms of efficacy against resistant strains .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide and its derivatives?

- Methodological Answer : Synthesis typically involves functionalization of pyrazine cores via nitration, alkylation, or oxidation. For example:

- Nitration : Use potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at controlled temperatures (0–40°C) to introduce nitro groups at specific positions .

- Alkylation : React 3-hydroxypyrazine-2-carboxamide with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce diethyl groups .

- Oxidation : Potassium permanganate (KMnO₄) at 55°C can oxidize methyl groups to carboxylic acids, which are intermediates for further derivatization .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., hydroxyl protons at δ 10–12 ppm, ethyl groups at δ 1.2–1.5 ppm) .

- HPLC-MS : Validate purity (>98%) and molecular weight (e.g., m/z = 223.2 for [M+H]⁺) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .

Q. How can researchers assess the plasma stability of this compound in preclinical studies?

- Methodological Answer : Conduct in vitro stability assays by incubating the compound in rat plasma (37°C, pH 7.4) for 24 hours. Monitor degradation via HPLC at intervals (0, 2, 6, 12, 24 h). Calculate half-life (t₁/₂) using first-order kinetics. Compounds with t₁/₂ > 6 h are considered stable for further testing .

Advanced Research Questions

Q. What factorial design approaches optimize reaction conditions for pyrazine carboxamide nitration?

- Methodological Answer : A 2ᵏ factorial design systematically tests variables:

- Factors : Temperature (0–40°C), nitric acid concentration (20–30%), reaction time (2–6 h).

- Response : Yield (%) and regioselectivity (HPLC analysis).

- Analysis : ANOVA identifies significant variables. For example, higher temperatures may favor para-nitration but reduce yield due to side reactions .

Q. How do computational methods enhance the design of novel pyrazine derivatives?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (DFT) predict intermediates and transition states to identify energetically favorable pathways .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for introducing diethyl groups .

- Validation : Compare computational predictions with experimental yields (e.g., 70% predicted vs. 65% observed) to refine models .

Q. What strategies resolve contradictions in reported reaction yields for pyrazine nitration?

- Methodological Answer :

- Controlled Reproducibility : Replicate experiments under identical conditions (e.g., 25°C, 25% HNO₃) while tracking impurities via LC-MS .

- Variable Isolation : Test conflicting parameters independently (e.g., stirring rate vs. reagent purity) to identify confounding factors .

- Meta-Analysis : Pool data from multiple studies (n ≥ 5) to calculate weighted averages and confidence intervals for yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。